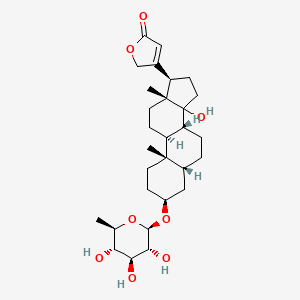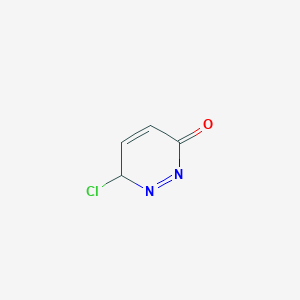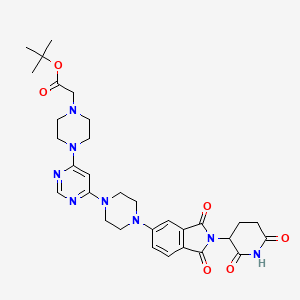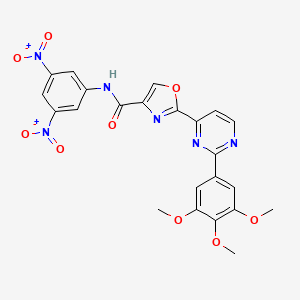
Egfr WT/T790M-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr WT/T790M-IN-1 is a dual inhibitor targeting both the wild-type and T790M mutant forms of the epidermal growth factor receptor (EGFR). This compound is particularly significant in the context of non-small cell lung cancer (NSCLC), where mutations in the EGFR gene, such as T790M, are known to confer resistance to first- and second-generation tyrosine kinase inhibitors (TKIs) .
Vorbereitungsmethoden
The synthesis of Egfr WT/T790M-IN-1 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. Specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature. Industrial production methods typically involve optimization of these synthetic routes to ensure high yield and purity .
Analyse Chemischer Reaktionen
Egfr WT/T790M-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, impacting the compound’s stability and reactivity.
Wissenschaftliche Forschungsanwendungen
Egfr WT/T790M-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of EGFR and its mutants.
Biology: Helps in understanding the signaling pathways involving EGFR and its role in cell proliferation and survival.
Medicine: Investigated for its potential in overcoming resistance in NSCLC patients who have developed the T790M mutation.
Industry: Utilized in the development of new therapeutic agents targeting EGFR mutations
Wirkmechanismus
Egfr WT/T790M-IN-1 exerts its effects by binding to the ATP-binding site of the EGFR, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately leading to the suppression of cell proliferation and induction of apoptosis. The compound is effective against both the wild-type and T790M mutant forms of EGFR, making it a valuable tool in overcoming resistance to earlier-generation TKIs .
Vergleich Mit ähnlichen Verbindungen
Egfr WT/T790M-IN-1 is unique in its dual inhibition of both wild-type and T790M mutant EGFR. Similar compounds include:
Osimertinib: A third-generation TKI that selectively inhibits T790M mutant EGFR.
Afatinib: A second-generation TKI that targets both wild-type and mutant EGFR but is less effective against T790M.
Gefitinib and Erlotinib: First-generation TKIs that are effective against wild-type EGFR but not against T790M mutants
This compound stands out due to its ability to target both forms of EGFR, providing a broader spectrum of activity and potential therapeutic benefits.
Eigenschaften
Molekularformel |
C23H18N6O9 |
|---|---|
Molekulargewicht |
522.4 g/mol |
IUPAC-Name |
N-(3,5-dinitrophenyl)-2-[2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl]-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C23H18N6O9/c1-35-18-6-12(7-19(36-2)20(18)37-3)21-24-5-4-16(26-21)23-27-17(11-38-23)22(30)25-13-8-14(28(31)32)10-15(9-13)29(33)34/h4-11H,1-3H3,(H,25,30) |
InChI-Schlüssel |
PQRCJFXEOCWONW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC=CC(=N2)C3=NC(=CO3)C(=O)NC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12367098.png)
![2-methyl-4-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine](/img/structure/B12367107.png)
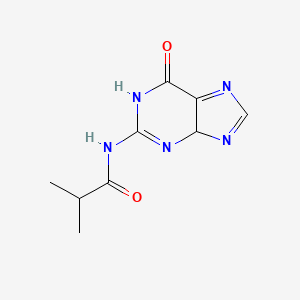

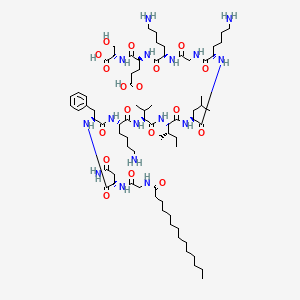
![6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12367136.png)
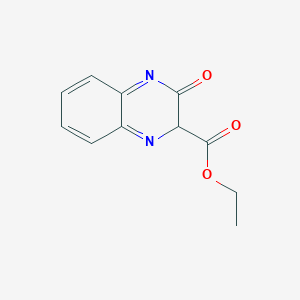

![1-(2-Chlorophenothiazin-10-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B12367162.png)
![4-[(2-amino-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-pteridin-6-yl)methylamino]benzoic acid](/img/structure/B12367169.png)
